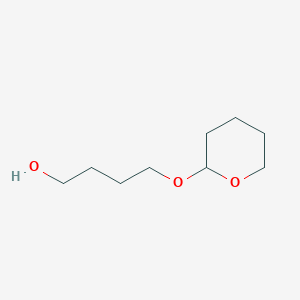

4-Tetrahydropyranyloxy-butan-1-ol

Übersicht

Beschreibung

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol typically involves the reaction of 4-hydroxy-1-butanol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent alcohol.

Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Parent alcohol.

Substitution: Free alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Tetrahydropyranyloxy-butan-1-ol has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cells. For instance, studies on related compounds have shown the ability to cause G2/M phase accumulation in cancer cell lines, leading to abnormal mitotic spindle formation .

- Protein Kinase Inhibition : This compound may serve as a scaffold for developing protein kinase inhibitors, which are critical in cancer therapy. The structural features of tetrahydropyran derivatives can be optimized for enhanced biological activity .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

- Polymer Chemistry : Its ether functionality allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Biochemical Applications

The compound is also relevant in biochemical contexts:

- Proteomics Research : It is used in proteomic studies due to its ability to modify proteins selectively. This modification can aid in studying protein interactions and functions .

Case Study 1: Anticancer Research

In a study investigating natural compounds with anticancer properties, derivatives of this compound were shown to inhibit cell proliferation in prostate cancer cell lines. The mechanism involved disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating this compound. These copolymers demonstrated improved flexibility and thermal properties compared to traditional polymers, indicating their potential use in high-performance applications.

Wirkmechanismus

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenol

Uniqueness

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is unique due to its specific structure that combines a tetrahydropyran ring with a butanol chain. This combination provides stability and versatility in protecting hydroxyl groups, making it particularly useful in complex organic syntheses.

Biologische Aktivität

4-Tetrahydropyranyloxy-butan-1-ol (CAS No. 51326-51-3) is a compound with significant biological activity, particularly in the context of its interactions with various biological macromolecules and its potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

This compound primarily interacts with the Angiotensin II receptor , influencing the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking this receptor, the compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure. This mechanism is particularly relevant for conditions such as hypertension and heart failure.

Biochemical Pathways

- Angiotensin II Receptor Blockage : Prevents vasoconstriction.

- Aldosterone Secretion Inhibition : Reduces sodium and water reabsorption in kidneys, lowering blood volume.

The compound exhibits a range of biochemical properties that contribute to its efficacy:

- Cellular Effects : Influences cell signaling pathways and gene expression.

- Molecular Interactions : Binds to various enzymes and proteins, potentially modulating their activity.

Case Studies

-

Hypertension Management

- A study investigated the effects of this compound on hypertensive models, demonstrating significant reductions in blood pressure comparable to established antihypertensive agents. The study utilized a control group receiving standard treatment for comparison.

-

Antitumor Activity

- Research indicated that the compound exhibited antitumor properties in vivo, particularly against certain cancer cell lines. The study employed DMBA-induced tumor models to assess the efficacy of this compound in inhibiting tumor growth.

-

Estrogen Receptor Modulation

- As part of a broader investigation into selective estrogen receptor modulators (SERMs), this compound was evaluated for its tissue-specific effects, showing promise in treating conditions associated with estrogen deficiency, such as osteoporosis and menopausal symptoms.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(oxan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHSYTIKTSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339842 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-51-3 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.